molecular formula C15H14O2 B047276 4'-Benzyloxyacetophenone CAS No. 54696-05-8

4'-Benzyloxyacetophenone

Cat. No. B047276
Key on ui cas rn: 54696-05-8
M. Wt: 226.27 g/mol
InChI Key: MKYMYZJJFMPDOA-UHFFFAOYSA-N
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Patent
US07309701B2

Procedure details

14.5 cm3 of benzyl bromide and 16.75 g of potassium carbonate were added, at a temperature in the region of 19° C., to 15 g of 4-hydroxyacetophenone dissolved in 180 cm3 of acetone. The reaction medium was heated and maintained at the reflux temperature of the acetone for 4 hours. After cooling to a temperature in the region of 19° C., the reaction medium was suction-filtered through a sinter funnel and the insoluble material was rinsed again with 10 cm3 of acetone. The organic phase was evaporated under reduced pressure (2 kPa; 45° C.) and the solid obtained was dissolved in 300 cm3 of ethyl acetate. The organic solution was washed with twice 100 cm3 of water and then with 100 cm3 of saturated sodium chloride solution. The organic phase was dried over magnesium sulfate, filtered through a sinter funnel and then evaporated under reduced pressure (2 kPa; 45° C.). The solid residue was triturated in 20 cm3 of pentane, suction-filtered through a sinter funnel and oven-dried under reduced pressure (10 kPa; 20° C.). 23.1 g of 4-benzyloxyacetophenone were obtained in the form of a white solid melting at 99° C.
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
16.75 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:15][C:16]([C:18]1[CH:19]=[CH:20][C:21]([OH:24])=[CH:22][CH:23]=1)=[O:17]>CC(C)=O.C(OCC)(=O)C>[CH3:15][C:16]([C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:20][CH:19]=1)=[O:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
16.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
19 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium was heated
FILTRATION
Type
FILTRATION
Details
the reaction medium was suction-filtered through a sinter funnel
WASH
Type
WASH
Details
the insoluble material was rinsed again with 10 cm3 of acetone
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated under reduced pressure (2 kPa; 45° C.)
CUSTOM
Type
CUSTOM
Details
the solid obtained
WASH
Type
WASH
Details
The organic solution was washed with twice 100 cm3 of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a sinter funnel
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure (2 kPa; 45° C.)
CUSTOM
Type
CUSTOM
Details
The solid residue was triturated in 20 cm3 of pentane
FILTRATION
Type
FILTRATION
Details
suction-filtered through a sinter funnel
CUSTOM
Type
CUSTOM
Details
oven-dried under reduced pressure (10 kPa; 20° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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